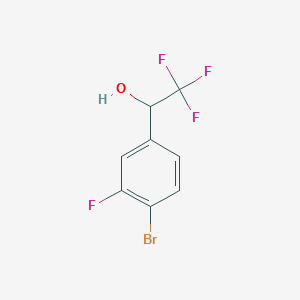
4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzaldehyde or 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups enhances its reactivity and ability to form stable intermediates. These groups can influence the compound’s binding affinity to enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)aniline
- 4-Fluoro-3-(trifluoromethyl)benzyl Alcohol
- 4-(Trifluoromethyl)benzyl Bromide
Uniqueness
4-Bromo-3-fluoro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the simultaneous presence of bromine, fluorine, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity, enhanced metabolic stability, and improved pharmacokinetic profiles. These attributes make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H5BrF4O |
|---|---|
Molecular Weight |
273.02 g/mol |
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5BrF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H |
InChI Key |
HTLCYPHJYHOWFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


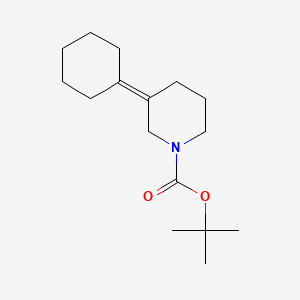
![(E)-1-Boc-N-[4-(phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide](/img/structure/B13696383.png)
![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
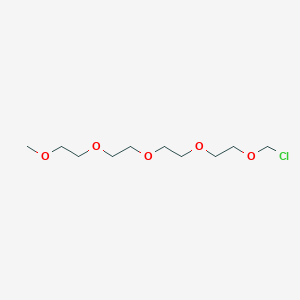
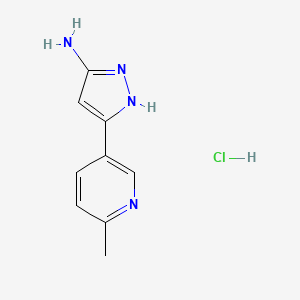
![5H-Cyclopenta[C]pyridine](/img/structure/B13696389.png)

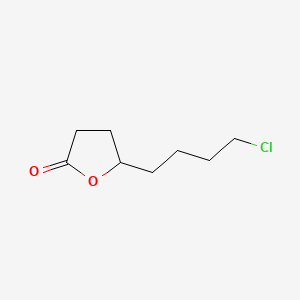
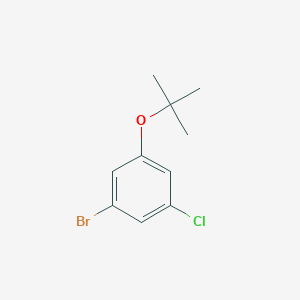

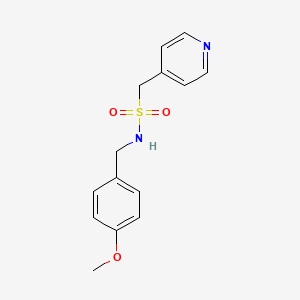
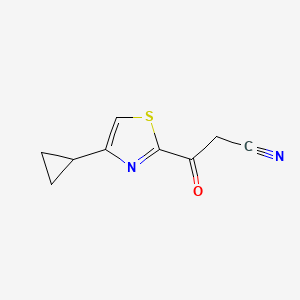

![2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole](/img/structure/B13696439.png)
